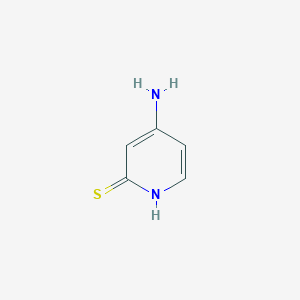

2(1H)-Pyridinethione, 4-amino-

Description

Overview of Heterocyclic Thiocarbonyl Compounds in Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic chemistry. When a carbonyl group (C=O) within a heterocyclic ring is replaced by a thiocarbonyl group (C=S), a fascinating class of compounds known as heterocyclic thiocarbonyls is formed. These sulfur analogs often exhibit unique chemical reactivity and physical properties compared to their oxygen counterparts. The introduction of the sulfur atom, with its larger size, greater polarizability, and different electronic characteristics, can significantly influence the molecule's aromaticity, nucleophilicity, and coordination ability. This has made them valuable targets in synthetic chemistry and materials science.

Significance of Substituted Pyridinethiones in Contemporary Organic Synthesis and Materials Science

Within the family of heterocyclic thiocarbonyls, pyridinethiones are of particular importance. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The presence of the thiocarbonyl group in pyridinethiones introduces a site for a variety of chemical transformations.

Substituted pyridinethiones, in particular, are versatile building blocks in organic synthesis. The nature and position of substituents on the pyridine ring can fine-tune the reactivity of the molecule, allowing for the construction of complex molecular architectures. For instance, the amino group in aminopyridinethiones can act as a nucleophile or a directing group in further synthetic modifications. In the realm of materials science, the ability of the thiocarbonyl group to coordinate with metal ions has led to the development of novel coordination polymers and metal-organic frameworks with interesting electronic and photophysical properties.

Scope and Research Focus on 2(1H)-Pyridinethione, 4-amino- within Pyridinethione Research

This article will now narrow its focus to a specific, yet important, member of the substituted pyridinethione family: 2(1H)-Pyridinethione, 4-amino- . This compound, with the chemical formula C₅H₆N₂S, features an amino group at the 4-position of the pyridinethione ring.

The presence of both the amino and the pyridinethione functionalities within the same molecule suggests a rich and varied chemistry. The compound can exist in tautomeric forms, primarily the thione form (2(1H)-Pyridinethione, 4-amino-) and the thiol form (4-Amino-2-pyridinethiol). The equilibrium between these tautomers can be influenced by factors such as solvent polarity and pH.

The primary research interest in 2(1H)-Pyridinethione, 4-amino- stems from its potential as a versatile precursor in the synthesis of more complex heterocyclic systems. The amino group provides a handle for further functionalization, while the pyridinethione moiety can participate in various reactions, including alkylation, oxidation, and coordination to metal centers. While extensive research dedicated solely to this specific molecule is not widely available in public literature, its structural motifs are found in compounds with recognized biological activity and material applications. This suggests that 2(1H)-Pyridinethione, 4-amino- holds significant promise as a key intermediate for future discoveries in medicinal chemistry and materials science.

Physicochemical Properties

While detailed experimental data for 2(1H)-Pyridinethione, 4-amino- is not extensively documented, we can infer some of its key properties based on its structure and data from closely related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₆N₂S | Inferred |

| Molecular Weight | 126.18 g/mol | Inferred |

| CAS Number | 38240-25-4 | chemicalbook.com |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to have some solubility in polar organic solvents | Inferred from related compounds |

Spectroscopic Data (Inferred)

1H NMR (Proton Nuclear Magnetic Resonance) The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the amino group. The chemical shifts of the ring protons would be influenced by the electron-donating amino group and the electron-withdrawing thiocarbonyl group.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) The 13C NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) at a downfield chemical shift, typically in the range of 170-200 ppm. Signals for the other carbon atoms in the pyridine ring would also be present.

IR (Infrared) Spectroscopy The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=S stretching (around 1100-1250 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 126).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKUGIVLHQMDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309078 | |

| Record name | 4-Amino-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59243-40-2 | |

| Record name | 4-Amino-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59243-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydropyridine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 2 1h Pyridinethione, 4 Amino

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient compared to benzene (B151609), is generally resistant to electrophilic substitution. However, the activating, electron-donating 4-amino group facilitates such reactions. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen.

Electrophilic substitution on the pyridine ring can be enhanced by conversion to the corresponding N-oxide. quimicaorganica.org The N-oxide functionality increases the electron density in the ring, particularly at the 4-position, making it more susceptible to electrophilic attack. quimicaorganica.orgyoutube.com After the substitution reaction, the N-oxide can be reduced back to the pyridine. For 4-aminopyridine (B3432731), reactions with halogens like iodine monochloride (ICl) and bromine (Br₂) can lead to complex outcomes, including the formation of charge-transfer complexes and, in the case of bromine, protonation followed by a peculiar bromination-dimerization process. acs.org This suggests that direct electrophilic substitution on the 4-amino-2-pyridinethione ring would likely occur at the positions ortho to the activating amino group (C3 and C5).

Nucleophilic aromatic substitution (SNAr) reactions are common for pyridine derivatives, especially when a good leaving group is present at the 2- or 4-position. nih.govresearchgate.net While the subject molecule does not have a typical leaving group on the ring, the principles of SNAr are relevant. For instance, 2- and 4-cyanopyridines can undergo nucleophilic substitution where the cyanide group is displaced by lithium amides to form aminopyridines. researchgate.net In the case of 3-halo-4-aminopyridines, an intramolecular nucleophilic aromatic substitution has been observed, leading to a rearrangement product. lookchem.com This highlights the ability of the pyridine ring in such systems to undergo nucleophilic attack, activated by both the ring nitrogen and electron-withdrawing substituents.

Reactions Involving the Thione Group

The thione group is a versatile functional group that readily participates in a variety of reactions, including alkylation, acylation, oxidation, and reduction. Its reactivity is centered on the nucleophilic character of the sulfur atom.

The sulfur atom of the pyridinethione tautomer is highly nucleophilic and is readily alkylated. The reaction of 2-pyridinethione with methyl iodide in the presence of a base like sodium hydroxide (B78521) leads to the formation of 2-(methylthio)pyridine. chemicalbook.com This S-alkylation is a common and efficient reaction for pyridinethiones and their derivatives. While O-alkylation is a competing pathway for the analogous 2-pyridones, the soft nature of the sulfur atom in the thione favors reaction with soft electrophiles like alkyl halides, leading predominantly to S-alkylation products. chemicalbook.comrsc.orgnih.gov

Acylation can occur on the sulfur atom as well. 2-Mercaptopyridine (B119420) and its derivatives are known to serve as acylating agents, implying the formation of an S-acyl intermediate. wikipedia.org This reactivity is analogous to the acylation of other thiols.

Table 1: Examples of Alkylation Reactions on Pyridinethione Systems

| Starting Material | Reagent | Product | Reference(s) |

| 2-Pyridinethione | Methyl iodide / NaOH | 2-(Methylthio)pyridine | chemicalbook.com |

| 2-Pyridone (analogue) | Diazo compounds / TfOH | 2-Alkoxypyridine | rsc.org |

The sulfur atom in 2(1H)-pyridinethione is susceptible to oxidation. A common oxidation reaction involves the formation of a disulfide bridge. 2-Mercaptopyridine, the thiol tautomer, is readily oxidized to 2,2'-dipyridyl disulfide, a reaction that can be catalyzed by amines. wikipedia.org More controlled oxidation can lead to other sulfur-containing species. For example, tungsten complexes stabilized by pyridine-2-thiolate (B1254107) ligands can be oxidized at the metal center using pyridine-N-oxide, demonstrating the electronic influence of the thiolate ligand. nih.gov The N-oxide of 2-pyridinethione, known as pyrithione, is itself a product of oxidation at the ring nitrogen. wikipedia.orgnih.gov

Conversely, the corresponding disulfide can be reduced back to the thiol form. Hydride reducing agents can effect the reduction of 2,2'-dipyridyl disulfide to yield 2-mercaptopyridine. wikipedia.org

Table 2: Oxidation and Reduction of the 2-Thio Group

| Reaction Type | Starting Material | Reagent(s) | Product | Reference(s) |

| Oxidation | 2-Mercaptopyridine | Air/Amine catalyst | 2,2'-Dipyridyl disulfide | wikipedia.org |

| Reduction | 2,2'-Dipyridyl disulfide | Hydride source | 2-Mercaptopyridine | wikipedia.org |

Reactions of the Amino Group

The 4-amino group is a key site of reactivity, behaving as a typical aromatic amine. It can be acylated to form amides and can participate in various derivatization and condensation reactions.

The amino group of 4-aminopyridine derivatives readily undergoes acylation to form the corresponding amides. A notable example is the derivatization of 4-aminopyridine with 4-iodobenzoyl chloride in the presence of triethylamine (B128534) (TEA) to quantitatively form N-(pyridin-4-yl)-4-iodobenzamide. rsc.orgrsc.org This reaction is useful for introducing specific tags onto the molecule. Similarly, a series of amide derivatives of 4-aminopyridine have been synthesized for biological evaluation. nih.gov Acetylation of 4-aminopyridine with acetic anhydride (B1165640) is another straightforward amidation reaction, yielding 4-acetylaminopyridine. semanticscholar.org

Derivatization is not limited to acylation. The amino group provides a handle for a wide range of chemical modifications. For instance, single-step derivatization of amino, carboxyl, and hydroxyl groups in iodothyronine amino acids has been achieved using pivalic anhydride with 4-dimethylaminopyridine (B28879) as a catalyst, showcasing the utility of aminopyridine structures in promoting such reactions. nih.gov

Table 3: Amidation/Derivatization of the 4-Amino Group

| Starting Material | Reagent | Conditions | Product | Reference(s) |

| 4-Aminopyridine | 4-Iodobenzoyl chloride | Triethylamine, Acetonitrile | N-(pyridin-4-yl)-4-iodobenzamide | rsc.orgrsc.org |

| 4-Aminopyridine | Acetic anhydride | - | 4-Acetylaminopyridine | semanticscholar.org |

| Thyroxine (Amino acid) | Pivalic anhydride, Ethanol (B145695) | 4-Dimethylaminopyridine | N,O-Dipivalyl thyroxine ethyl ester | nih.gov |

The nucleophilic amino group can participate in condensation reactions with various electrophilic partners, leading to the formation of new heterocyclic systems. A prominent example is the three-component condensation reaction of a 2-aminopyridine (B139424), an aldehyde (like 4-chlorobenzaldehyde), and an isocyanide (like cyclohexylisocyanide) to synthesize imidazo[1,2-a]pyridines. researchgate.net This type of multi-component reaction is highly efficient for building molecular complexity.

In another instance, the reaction of 2-aminopyridine with barbituric acid derivatives in DMF was found to yield an unexpected condensation product, showcasing the diverse reactivity of the amino group in forming new C-N and C-C bonds under certain conditions. scielo.org.mx These reactions demonstrate the potential of the 4-amino group in 2(1H)-pyridinethione to act as a building block in the synthesis of more complex, often fused, heterocyclic structures.

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The annulation of a new ring onto the pyridine core of 4-amino-2(1H)-pyridinethione is a common strategy for creating fused heterocyclic systems. These reactions often exploit the nucleophilicity of the sulfur atom and the reactivity of the adjacent ring positions.

The synthesis of thienopyridines represents a significant area of research, given the prevalence of this scaffold in medicinally important compounds. researchgate.net The reaction of 2(1H)-pyridinethione derivatives with compounds containing a halogen atom adjacent to an active methylene (B1212753) group is a well-established method for constructing the thieno[2,3-b]pyridine (B153569) core. researchgate.netabertay.ac.uk

A common pathway involves the S-alkylation of the pyridinethione with an α-halocarbonyl compound, followed by an intramolecular cyclization. nih.govacs.org For instance, the reaction of a pyridinethione derivative with reagents such as ethyl chloroacetate, phenacyl chloride, or chloroacetone (B47974) leads to the formation of S-alkylated intermediates. These intermediates can then undergo intramolecular cyclization when refluxed in a basic solution, such as sodium ethoxide, to yield the corresponding thieno[2,3-b]pyridine derivatives. nih.govacs.org Alternatively, thieno[2,3-b]pyridines can be synthesized in a one-pot reaction by treating the pyridinethione with α-halocarbonyl compounds in the presence of a base. nih.govacs.org

The Thorpe–Ziegler reaction is another key method for the synthesis of aminothienopyridines. This reaction involves the base-catalyzed intramolecular cyclization of an S-alkylated pyridinethione bearing a nitrile group.

The table below summarizes representative reactions for the formation of thienopyridine systems from pyridinethione precursors.

| Starting Material (Pyridinethione Derivative) | Reagent | Base | Product | Reference |

| Pyridine-2(1H) thione derivatives | Ethyl chloroacetate | Sodium ethoxide | Ethyl-3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives | nih.gov, acs.org |

| Pyridine-2(1H) thione derivatives | Phenacyl chloride | Sodium ethoxide | 3-Amino-2-benzoylthieno[2,3-b]pyridine derivatives | nih.gov, acs.org |

| Pyridine-2(1H) thione derivatives | Chloroacetone | Sodium ethoxide | 3-Amino-2-acetylthieno[2,3-b]pyridine derivatives | nih.gov, acs.org |

| Pyridine-2(1H) thione derivatives | Chloroacetonitrile | Sodium ethoxide | 3,4-Diaminothieno[2,3-b]pyridine-2-carbonitrile derivatives | nih.gov, acs.org |

| 3-Cyanopyridine-2(1H)-thione | Halogenated compounds with active methylene group | KOH, Et3N, or EtONa | 3-Aminothieno[2,3-b]pyridine derivatives | researchgate.net |

While cyclization reactions that build upon the existing pyridine framework are common, rearrangement and ring transformation reactions of 4-amino-2(1H)-pyridinethione are less frequently documented but represent an intriguing aspect of its chemistry.

Studies on related 4-aminopyridine systems have demonstrated the potential for rearrangement reactions. For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a C-C bond-forming rearrangement. lookchem.com This transformation is thought to proceed through an N-acylated intermediate that undergoes an intramolecular nucleophilic attack, resulting in a formal insertion of a two-carbon unit. lookchem.com While this specific rearrangement has not been reported for 2(1H)-pyridinethione, 4-amino-, the underlying principles suggest that the 4-amino group could facilitate similar transformations under appropriate conditions. The presence of electron-withdrawing groups on the pyridine ring can activate the substrate for such nucleophilic attacks. lookchem.com

Tautomeric Equilibria in Pyridinethione Systems, with Emphasis on 2 1h Pyridinethione, 4 Amino

Thione-Thiol Tautomerism (2-Pyridinethione/2-Pyridinethiol)

The foundational tautomeric relationship in this class of compounds is the equilibrium between the 2(1H)-pyridinethione (thione) form and its isomer, 2-pyridinethiol (thiol). This prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms. While the 4-amino substituent modifies the electronic properties of the pyridine (B92270) ring, the fundamental principles of the thione-thiol equilibrium are best understood by examining the parent 2-pyridinethione system.

Experimental Spectroscopic Investigations of Tautomeric Forms

Spectroscopic methods have been pivotal in identifying and quantifying the predominant tautomeric form in various states. Fourier Transform Infrared (FTIR) spectroscopy, in particular, offers clear diagnostic markers. In studies of 2-pyridinethione, the absence of a characteristic S-H stretching band (typically around 2500-2600 cm⁻¹) in the solution-phase spectra provides strong evidence against the significant presence of the 2-pyridinethiol tautomer. researchgate.net For instance, no ν(S-H) stretch was observed in solvents like toluene, deuterated benzene (B151609) (C₆D₆), heptane, or methylene (B1212753) chloride. researchgate.netchemicalbook.com

Conversely, the presence of bands corresponding to the N-H stretch and the C=S (thiocarbonyl) group confirms the dominance of the 2(1H)-pyridinethione form in solution. researchgate.net Ultraviolet-visible (UV-VIS) absorption spectroscopy further supports this, with the thione form exhibiting characteristic absorption maxima that differ from the thiol. nih.govwayne.edu The interpretation of these spectra is often aided by comparing them to N-methylated and S-methylated derivatives, which lock the molecule into the thione and thiol forms, respectively. nih.gov

Influence of Solvent Environment on Tautomeric Preferences

The position of the thione-thiol equilibrium is exquisitely sensitive to the surrounding environment. A general and well-established rule is that the equilibrium shifts towards the more polar tautomer in more polar solvents. nih.gov The 2(1H)-pyridinethione form possesses a significantly larger dipole moment (2-3 times greater) than the 2-pyridinethiol form. researchgate.net This large dipole moment leads to stronger solute-solvent interactions in polar media, thereby stabilizing the thione tautomer. researchgate.netnist.gov

Experimental studies using UV-VIS spectroscopy across a range of solvents have confirmed this principle. nih.govcdnsciencepub.comchemicalbook.com

In nonpolar solvents like cyclohexane (B81311), the equilibrium is shifted almost completely toward the thiol form (2-pyridinethiol). nih.gov

In polar solvents such as ethanol (B145695) and water, the equilibrium lies almost exclusively on the side of the thione form (2(1H)-pyridinethione). nih.govwayne.edu

Intermediate polarity solvents like dichloromethane (B109758) and chloroform (B151607) also show a predominance of the thione form. nih.gov

This solvent-dependent preference is a critical consideration in any reaction or analysis involving these systems. While computational studies show the thiol form (2-pyridinethiol) to be more stable in the gas phase by approximately 2.61 kcal/mol, the effect of the solvent field in even a nonpolar solvent like cyclohexane is enough to favor the thione form by 1.96 kcal/mol. researchgate.net

Table 1: Solvent Influence on 2-Pyridinethione Tautomeric Equilibrium

| Solvent | Predominant Tautomer | Primary Reason | Reference |

|---|---|---|---|

| Gas Phase | Thiol (2-Pyridinethiol) | Inherent electronic stability | researchgate.net |

| Cyclohexane | Thiol (predominantly) | Low polarity, minimal stabilization of the polar thione form | nih.gov |

| Toluene / Benzene | Thione (2(1H)-Pyridinethione) | Solvent polarity and self-association favor the thione | researchgate.netnih.gov |

| Dichloromethane | Thione (2(1H)-Pyridinethione) | Higher solvent polarity stabilizes the large dipole moment of the thione | nih.gov |

| Ethanol / Water | Thione (2(1H)-Pyridinethione) | High polarity and hydrogen bonding capability strongly stabilize the thione form | nih.gov |

Mechanistic Studies of Proton Transfer Processes

The mechanism by which the proton transfers between the nitrogen and sulfur atoms has been a subject of significant computational and theoretical investigation. Direct intramolecular proton transfer is generally considered unfavorable due to the high energy barrier associated with the strained four-membered ring transition state. researchgate.netnih.gov Calculations place this barrier at a prohibitive 25 to 30 kcal/mol higher than either tautomer. researchgate.net

More plausible, lower-energy pathways have been proposed:

Dimer-Assisted Transfer: Tautomerization is thought to occur within a hydrogen-bonded dimer of the pyridinethione molecules. researchgate.net This mechanism involves a double hydrogen transfer, which significantly lowers the activation energy compared to the intramolecular route. nist.gov FTIR measurements have been used to study the dimerization equilibrium, yielding thermodynamic data that support this model. researchgate.net

Amino-Imino Tautomerism in Pyridinethione Systems

Spectroscopic Evidence for Amino-Imino Forms

Direct spectroscopic observation of the imino tautomer of 4-amino-2-pyridinethione is not widely reported; however, extensive evidence from analogous systems provides a strong basis for its potential existence and characterization. In studies of thiamin diphosphate, which contains a 4-aminopyrimidine (B60600) moiety, the 1',4'-imino tautomer has been successfully identified using UV-Vis and circular dichroism spectroscopy. wuxibiology.com

Key spectroscopic features that can help identify the imino tautomer include:

UV-Vis Spectroscopy: In model 4-aminopyrimidinium salts, the formation of the 4-imino tautomer is associated with the appearance of a new absorption maximum (λmax) near 310 nm upon treatment with a base. wuxibiology.comorganicchemistrydata.org This distinct red-shifted absorption compared to the amino form serves as a potential spectroscopic marker.

NMR Spectroscopy: 15N NMR is particularly powerful for distinguishing these forms. In model compounds, the chemical shift of the exocyclic nitrogen is dramatically deshielded by over 100 ppm upon formation of the 1,4-iminopyrimidine tautomer, providing a clear signature of the change from an amino to an imino nitrogen. organicchemistrydata.org

Infrared Spectroscopy: ATR-FTIR has been used to distinguish between amino-keto and imino-keto tautomers in gemcitabine. The imino (=N-H) group and shifts in the carbonyl (C=O) or thiocarbonyl (C=S) stretching frequencies can serve as unique "fingerprints" for each tautomer. nih.gov

Computational Assessment of Relative Tautomer Stabilities

Computational chemistry provides invaluable insights into the relative energies and, therefore, the populations of different tautomers at equilibrium. While specific calculations for 4-amino-2-pyridinethione are scarce, studies on related molecules like 2-aminopyrrole and substituted pyridones offer a predictive framework. nih.govnih.gov

For 2-aminopyrrole, thermochemical analysis at the Density Functional Theory (DFT) level indicates that the imino tautomers are less stable than the enamino (amino) tautomers in the gas phase. nih.gov However, the stability can be significantly influenced by substitution and solvent effects. A computational investigation of substituted 2-pyridones showed that an amino (NH₂) group, through its resonance effects, can modulate the position of the tautomeric equilibrium. nih.gov

The relative stability is a fine balance of several factors, including:

Aromaticity: The amino form retains the aromatic character of the pyridine ring, which is a significant stabilizing factor. The imino form disrupts this aromaticity in favor of a quinonoid structure, which is generally less stable.

Intramolecular Hydrogen Bonding: The imino tautomer can potentially be stabilized by an intramolecular hydrogen bond, for example, between the imino N-H and the sulfur atom of the thione group. chemspider.com

Solvation: As with the thione-thiol equilibrium, the polarity of the solvent will play a crucial role. The tautomer with the larger dipole moment will be preferentially stabilized in polar solvents.

Table 2: Predicted Properties of Amino vs. Imino Tautomers of 4-substituted Pyridinethione

| Property | Amino Tautomer | Imino Tautomer | Reference (by analogy) |

|---|---|---|---|

| Relative Gas-Phase Stability | Generally more stable | Generally less stable | nih.gov |

| Aromaticity | Aromatic | Non-aromatic (Quinonoid) | nih.gov |

| Key UV-Vis Feature | Standard pyridine absorption | Potential red-shifted absorption (~310 nm) | wuxibiology.comorganicchemistrydata.org |

| Key 15N NMR Feature | Typical exocyclic amino shift | Strongly deshielded imino nitrogen shift | organicchemistrydata.org |

| Stabilization in Polar Solvents | Dependent on overall dipole moment | Dependent on overall dipole moment | nih.gov |

Factors Influencing Tautomeric Balance

The tautomeric equilibrium of 2(1H)-Pyridinethione, 4-amino- involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two distinct forms: the thione (lactam) form and the thiol (lactim) form. Generally, for 2-pyridinethione systems, the thione tautomer is significantly more stable and thus predominates, particularly in polar solvents. nih.gov This preference is largely attributed to the thioamide resonance stabilization and the larger dipole moment of the thione form, which leads to stronger solvent-solute interactions. nih.gov

Substituent Effects on Tautomerization

The nature and position of substituents on the pyridine ring play a crucial role in modulating the tautomeric equilibrium. The 4-amino group in 2(1H)-Pyridinethione, 4-amino- exerts a significant electronic influence. As an electron-donating group (EDG) through resonance, the amino group increases the electron density within the pyridine ring.

Computational studies on analogous heterocyclic systems, such as pyridones, have shown that electron-donating groups like NH2 can modulate the tautomeric balance through both inductive and resonance effects. nih.gov In the case of 2(1H)-Pyridinethione, 4-amino-, the amino group's resonance effect enhances the stability of the thione form. It does this by contributing to a charge distribution that favors the thioamide structure, which is a key feature of the thione tautomer. This is consistent with findings in related systems where electron-donating substituents were found to influence the equilibrium. rsc.orgmdpi.com The effect of a substituent can be correlated with its Hammett constant (σ), where the logarithm of the tautomeric equilibrium constant (K_T) often shows a linear relationship with σ. rsc.org For electron-donating groups, this generally shifts the equilibrium to favor the more polar tautomer, which in this case is the thione form.

Table 1: Influence of Substituent Electronic Effects on Tautomeric Equilibrium This table illustrates the general effect of different classes of substituents on the thione-thiol equilibrium in pyridinethione-like systems.

| Substituent Type at C4 | Electronic Effect | Influence on Equilibrium | Predominant Form |

| -NH₂ (Amino) | Electron-Donating (Resonance) | Stabilizes the thione tautomer | 2(1H)-Pyridinethione |

| -NO₂ (Nitro) | Electron-Withdrawing | Stabilizes the thiol tautomer | 2-Mercaptopyridine (B119420) |

| -H (Hydrogen) | Neutral | Baseline equilibrium | 2(1H)-Pyridinethione |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Slightly shifts equilibrium toward thiol | 2(1H)-Pyridinethione |

This table is a generalized representation based on established principles of electronic effects in heterocyclic tautomerism. nih.govrsc.org

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state and in concentrated solutions, intermolecular hydrogen bonding is a dominant factor in stabilizing the thione tautomer. For 2-pyridinethione and its derivatives, the formation of centrosymmetric hydrogen-bonded dimers is a well-documented phenomenon. nih.gov In these dimers, the N-H group of one molecule forms a strong hydrogen bond with the C=S group of a neighboring molecule (N-H···S), creating a stable eight-membered ring.

For 2(1H)-Pyridinethione, 4-amino-, the presence of the amino group introduces additional possibilities for hydrogen bonding. The amino group itself has N-H bonds that can act as hydrogen bond donors, and the lone pair on the amino nitrogen can act as a hydrogen bond acceptor. This allows for the formation of extended hydrogen-bonding networks beyond the simple dimers seen in unsubstituted 2-pyridinethione. mdpi.com These extensive networks further stabilize the crystal lattice of the thione form.

Table 2: Key Intermolecular Interactions for Tautomer Stabilization This table details the types of hydrogen bonds that contribute to the stability of the 4-amino-2(1H)-pyridinethione tautomer in the solid state.

| Interaction Type | Donor | Acceptor | Significance |

| Primary Dimerization | Pyridine N-H | Thione C=S | Forms stable centrosymmetric dimers, the primary stabilizing interaction for the thione form. nih.gov |

| Network Extension | Amino N-H | Thione C=S (of another molecule) | Creates extended chains or sheets, further enhancing crystal stability. |

| Network Extension | Amino N-H | Pyridine Ring N (of another molecule) | Contributes to a complex 3D hydrogen-bonding network. mdpi.com |

| Network Extension | Pyridine N-H | Amino N (of another molecule) | A possible but likely less favorable interaction compared to N-H···S. |

Spectroscopic Characterization Methodologies in Pyridinethione Research

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Tautomer Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the tautomeric forms of pyridinethiones. The different bond arrangements in the thione and thiol tautomers result in distinct vibrational frequencies.

The primary tautomeric forms of 2(1H)-Pyridinethione, 4-amino- are the amino-thione form and the amino-thiol form. In the amino-thione form, a carbon-sulfur double bond (C=S) is present, and a proton is attached to a ring nitrogen. In the amino-thiol form, the proton migrates to the sulfur atom, creating a thiol group (S-H) and an aromatic pyridine (B92270) ring with a C=N double bond within the heterocyclic structure.

Theoretical and experimental studies on the analogous molecule, 2-thiocytosine (B14015), show that the amino-thione tautomer is the most stable form in the solid state and in polar solvents. researchgate.net This stability is largely due to intermolecular hydrogen bonding. researchgate.net In contrast, the amino-thiol form is predicted to be the most stable tautomer in the gas phase. acs.org

Key vibrational bands that differentiate these tautomers include:

C=S Stretching: The C=S stretching vibration, characteristic of the thione form, typically appears in the fingerprint region of the IR and Raman spectra.

S-H Stretching: The appearance of a band corresponding to the S-H stretch is a definitive marker for the thiol tautomer. This band is typically weak in the IR spectrum but can be observed in the Raman spectrum.

Ring Vibrations: The vibrational modes of the pyridine ring are also sensitive to the tautomeric form, as the bond orders within the ring change during tautomerization.

Computational studies, often using Density Functional Theory (DFT), are employed alongside experimental spectra to assign vibrational modes accurately. researchgate.netnih.govmdpi.com By comparing experimental IR and Raman spectra with calculated frequencies for each tautomer, the predominant form in a given environment can be identified. For 2-thiocytosine, spectral analysis confirms the dominance of the amino-thione structure in condensed phases. researchgate.net

Table 5.1.1: Characteristic Vibrational Frequencies for Tautomer Identification of 4-amino-2(1H)-pyridinethione (based on 2-thiocytosine analogue)

| Vibrational Mode | Tautomer Form | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| ν(S-H) stretch | Amino-thiol | ~2500-2600 | Raman |

| ν(N-H) stretch (ring) | Amino-thione | ~3100-3200 | IR, Raman |

| ν(C=S) stretch | Amino-thione | ~1100-1250 | IR, Raman |

| δ(N-H) bend | Both | ~1600-1650 | IR |

| Ring Breathing Modes | Both | ~700-1000 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomerism and Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of tautomeric compounds in solution. By measuring the chemical shifts of ¹H and ¹³C nuclei, it is possible to distinguish between the thione and thiol forms of 2(1H)-Pyridinethione, 4-amino-.

The tautomeric equilibrium can be slow or fast on the NMR timescale, leading to either distinct signals for each tautomer or averaged signals, respectively. Low-temperature NMR studies can often "freeze out" the equilibrium, allowing for the observation of individual tautomers. nih.gov

Key NMR spectral features for distinguishing the tautomers include:

¹H NMR: The most direct evidence comes from the proton signals. The thione tautomer will exhibit a signal for the N-H proton (typically in the 12-14 ppm range for related thiones), while the thiol tautomer will show a signal for the S-H proton (often in a broader range, ~3-5 ppm). The chemical shifts of the aromatic protons on the pyridine ring will also differ due to the changes in electron density upon tautomerization.

¹³C NMR: The carbon spectrum provides clear evidence of tautomerism. The carbon atom at the C2 position will show a significant downfield shift in the thione form (typically >175 ppm) due to the C=S double bond, compared to a more upfield chemical shift in the thiol form where it is a C-S single bond. The chemical shifts of other ring carbons (C3, C4, C5, C6) are also affected, albeit to a lesser extent. nih.gov

Studies on related heterocyclic systems confirm that substitution and solvent can significantly influence the position of the tautomeric equilibrium, which can be quantitatively assessed by integrating the signals corresponding to each form. nih.gov

Table 5.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of 4-amino-2(1H)-pyridinethione

| Nucleus | Tautomer Form | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|---|

| ¹H (on N1) | Amino-thione | 12.0 - 14.0 | Downfield, exchangeable proton |

| ¹H (on S) | Amino-thiol | 3.0 - 5.0 | Upfield relative to N-H, exchangeable |

| ¹³C (at C2) | Amino-thione | > 175 | Characteristic of a C=S group |

| ¹³C (at C2) | Amino-thiol | 140 - 160 | Characteristic of a C-S group in an aromatic ring |

| ¹³C (at C4) | Both | 150 - 160 | Influenced by the amino group |

Mass Spectrometry for Fragmentation Pathway Analysis in Tautomeric Systems

Mass spectrometry (MS) is a valuable technique for studying tautomerism, particularly in the gas phase where intermolecular interactions are minimized. psu.edu The principle behind its application is that different tautomers, when ionized, can produce distinct fragmentation patterns, allowing for their identification and differentiation. psu.edu

When a sample of 2(1H)-Pyridinethione, 4-amino- is introduced into a mass spectrometer, the resulting mass spectrum reflects the gas-phase tautomeric equilibrium. Studies on related compounds show that the amino-thiol form is often more stable in the gas phase. acs.org The fragmentation pathways for the molecular ions of the thione and thiol tautomers are expected to differ significantly.

Amino-thione Tautomer Fragmentation: The protonated molecular ion of the thione form might undergo fragmentation through pathways common to amides and thioamides. This could include the loss of the exocyclic amino group as ammonia (B1221849) ([M+H - NH₃]⁺) or cleavage of the heterocyclic ring. nih.gov

Amino-thiol Tautomer Fragmentation: The molecular ion of the thiol form is expected to exhibit fragmentation characteristic of thiophenols. A prominent fragmentation pathway would be the loss of a sulfhydryl radical (•SH), leading to a stable pyridinium (B92312) cation. Cleavage of the ring might also occur, but the loss of •SH is often a diagnostic peak for aryl thiols.

By analyzing the relative abundances of fragment ions that are specific to each tautomer, it is possible to infer the composition of the tautomeric mixture in the gas phase prior to ionization. psu.edu High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of fragment ions, which aids in elucidating the fragmentation mechanisms. nih.govnih.gov

Table 5.3.1: Plausible Mass Spectrometry Fragments for Tautomers of 4-amino-2(1H)-pyridinethione (M = 126.17 g/mol)

| Tautomer Form | Proposed Key Fragmentation | Expected Fragment Ion (m/z) |

|---|---|---|

| Amino-thione | Loss of ammonia (NH₃) from [M+H]⁺ | 110 |

| Amino-thione | Loss of H₂S from [M+H]⁺ | 93 |

| Amino-thiol | Loss of sulfhydryl radical (•SH) from M⁺• | 93 |

| Amino-thiol | Loss of HCN from ring fragmentation | Varies |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure of molecules and can provide significant insights into tautomeric systems. The thione and thiol tautomers of 2(1H)-Pyridinethione, 4-amino- possess different chromophores and thus exhibit distinct absorption spectra.

Detailed studies on the analogue 2-thiocytosine reveal that its UV-Vis absorption spectrum is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. acs.org In polar, protic solvents like water and methanol, the amino-thione tautomer predominates. acs.org Its spectrum typically shows two main absorption bands corresponding to electronic transitions involving the thiocarbonyl group:

A lower-energy band associated with the n → π* transition of the sulfur lone pair electrons. This band is often weak and experiences a blue-shift (hypsochromic shift) in more polar solvents.

A higher-energy, more intense band corresponding to a π → π* transition. This band typically undergoes a red-shift (bathochromic shift) in more polar solvents.

The amino-thiol form, expected to be more prevalent in the gas phase or non-polar solvents, would have an absorption spectrum more characteristic of an aminopyridine, dominated by π → π* transitions within the aromatic system. acs.org

By analyzing the shifts in the absorption maxima in different solvents, information about the ground and excited state dipole moments and the predominant tautomeric form in solution can be obtained. acs.org While many aminopyridine derivatives are fluorescent, compounds containing a thione group often exhibit weak to no fluorescence, as the thiocarbonyl group can promote efficient intersystem crossing to the triplet state, quenching the fluorescence. Therefore, the electronic structure is primarily analyzed through absorption rather than emission spectroscopy. sciforum.netnih.gov

Table 5.4.1: Electronic Absorption Maxima (λmax) for 4-amino-2(1H)-pyridinethione Tautomers (based on 2-thiocytosine analogue data) acs.org

| Tautomer Form | Solvent Polarity | Typical λmax (nm) | Assigned Transition |

|---|---|---|---|

| Amino-thione | Polar (e.g., water) | ~245-255 | π → π* |

| Amino-thione | Polar (e.g., water) | ~300-315 | n → π* |

| Amino-thione | Non-polar (e.g., EtOAc) | ~260-270 | π → π* |

| Amino-thione | Non-polar (e.g., EtOAc) | ~330-340 | n → π* |

| Amino-thiol | Gas Phase / Non-polar | ~280-300 | π → π* (aromatic) |

Theoretical and Computational Investigations of 2 1h Pyridinethione, 4 Amino

Quantum Chemical Methods for Electronic Structure and Stability (DFT, ab initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of 2(1H)-Pyridinethione, 4-amino-. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, providing a foundation for predicting its behavior. nih.gov

The compound can exist in two primary tautomeric forms: the thione form (2(1H)-Pyridinethione, 4-amino-) and the thiol form (4-amino-2-mercaptopyridine). DFT and ab initio methods are employed to calculate the geometries and relative energies of these tautomers, thereby predicting their relative stability. nih.govresearchgate.net For instance, studies on the related pyridine-2(1H)-thione/pyridine-2-thiol system have shown that while the thione form may be overstabilized by certain DFT methods, high-level ab initio and DFT calculations with large basis sets can accurately reproduce structures and tautomerization energies. rsc.org

A central application of quantum chemistry to this system is the determination of the equilibrium between the thione and thiol tautomers. Calculations for analogous systems like 2-aminopyridine (B139424) and 2-pyrimidinethiol consistently show that the relative stability of tautomers is highly dependent on the environment. nih.govnih.gov

In the gas phase, the thiol form is often predicted to be more stable for simple mercaptopyridines. nih.govresearchgate.net However, the presence of the 4-amino group and the specific intermolecular interactions can influence this balance. In polar solvents, the thione form generally becomes more stable due to its larger dipole moment and better solvation. researchgate.net Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects and predict this shift in equilibrium. nih.govzsmu.edu.ua

DFT calculations (e.g., using the B3LYP functional) are used to locate the transition state (TS) structure for the proton transfer between the two tautomers. nih.govpku.edu.cn The energy difference between the stable tautomer and the transition state defines the activation energy barrier for the tautomerization process. For similar intramolecular proton transfers, these barriers can be quite high in the gas phase, suggesting the process is slow. nih.gov However, the presence of solvent molecules, particularly protic solvents like water, can provide a lower-energy pathway through a solvent-assisted mechanism, significantly lowering the activation barrier. nih.govnih.govnih.gov

Table 1: Illustrative Tautomeric Energy and Barrier Calculations from Related Pyridinethione/Thiol Systems Note: This table presents data from analogous compounds to illustrate the principles applied to 2(1H)-Pyridinethione, 4-amino-.

| Compound System | Method/Basis Set | Phase | Finding | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) | Reference |

| 2-Pyrimidinethiol / 2(1H)-Pyrimidinethione | B3PW91/6-311+G(d,p) | Gas | Thiol more stable | 3.41 | 29.07 (Intramolecular) | nih.gov |

| 2-Pyrimidinethiol / 2(1H)-Pyrimidinethione | B3PW91/6-311+G(d,p) | Aqueous | Thione more stable | -6.47 | 11.42 (Water-assisted) | nih.gov |

| 2-Amino-4-methylpyridine Tautomerization | B3LYP/6-311++G(d,p) | Gas | Amine more stable | 13.60 (vs. imine) | 44.81 (Proton transfer) | nih.gov |

| Pyridine-2(1H)-thione / Pyridine-2-thiol | B3LYP/6-311+G(2d,p) | Gas | Thione stability overestimated | ~4 kJ/mol error vs. ab initio | N/A | rsc.org |

Aromaticity is a key concept linked to the stability and reactivity of cyclic conjugated systems. It is not a directly observable quantity but can be assessed computationally using various indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). mdpi.comresearchgate.net

The two tautomers of 4-amino-2-mercaptopyridine are expected to have different degrees of aromaticity. The thiol form (4-amino-2-mercaptopyridine), with a true pyridine (B92270) ring, is anticipated to exhibit strong aromatic character. In contrast, the thione form (2(1H)-Pyridinethione, 4-amino-) has a diene-like structure within the ring, which typically reduces aromaticity. plos.org

The tautomerization between the thione and thiol forms is a proton transfer (PT) reaction. Computational chemistry is essential for mapping the entire reaction pathway and understanding the mechanism. nih.govpku.edu.cn The energy profile connects the reactant (e.g., thione), the transition state, and the product (e.g., thiol) along the intrinsic reaction coordinate (IRC). nih.gov

Several mechanisms for this proton transfer can be investigated:

Direct Intramolecular Transfer: The proton moves directly from the nitrogen to the sulfur atom. This path often involves a strained four-membered ring in the transition state and typically has a high activation energy. nih.gov

Solvent-Assisted Transfer: One or more solvent molecules (e.g., water) act as a bridge, accepting the proton from the nitrogen and delivering it to the sulfur in a concerted or stepwise fashion. This mechanism usually has a significantly lower energy barrier. nih.govnih.govnih.gov

Self-Assisted Transfer (Dimer): Two molecules of 2(1H)-pyridinethione can form a hydrogen-bonded dimer, facilitating a double proton transfer with a lower activation barrier than the intramolecular process. nih.govpku.edu.cn

By calculating the potential energy surface for these different pathways, researchers can determine the most favorable mechanism under various conditions. nih.govmdpi.comresearchgate.net For instance, in an aqueous environment, the water-assisted pathway is expected to be the dominant mechanism for tautomerization. nih.govnih.gov

Molecular Dynamics Simulations for Solvent Effects on Molecular Conformations

While quantum chemical calculations with implicit solvent models (like PCM) are useful, Molecular Dynamics (MD) simulations provide a more explicit and dynamic picture of the solute-solvent interactions. MD simulations model the movement of every atom in the system over time by solving Newton's equations of motion.

For 2(1H)-Pyridinethione, 4-amino-, MD simulations can be used to:

Study Solvation Shell Structure: Analyze the specific arrangement and orientation of solvent molecules (e.g., water) around the solute, particularly near the amino, thione/thiol, and ring nitrogen groups.

Investigate Conformational Flexibility: Explore the rotational freedom of the amino group and its hydrogen bonding interactions with the solvent.

Sample Tautomeric States: Although standard MD simulations cannot model the breaking and forming of covalent bonds during tautomerization, they can be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods to study the reaction in a dynamic solvent environment.

MD simulations would reveal the stability of specific hydrogen-bonding networks between the solute and solvent, which in turn influences the relative populations of the thione and thiol tautomers. plos.org

Computational Approaches to Reaction Mechanism Elucidation

Beyond tautomerism, computational methods can elucidate other potential reaction mechanisms involving 2(1H)-Pyridinethione, 4-amino-. DFT is a workhorse for this purpose, allowing for the mapping of reaction pathways for processes such as oxidation, electrophilic substitution, or complexation with metal ions. nih.gov

For any proposed reaction, the general computational protocol involves:

Geometry Optimization: Calculating the minimum energy structures of reactants, products, intermediates, and transition states. nih.gov

Frequency Analysis: Confirming that reactants and products are true minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency). zsmu.edu.ua

IRC Calculation: Verifying that the transition state correctly connects the desired reactant and product. nih.gov

Energy Calculation: Determining the reaction and activation energies to assess the thermodynamic and kinetic feasibility of the reaction. nih.gov

For example, the protonation of the molecule could be studied computationally. There are three potential protonation sites: the ring nitrogen, the amino nitrogen, and the sulfur atom (in the thiol form). plos.org DFT calculations can determine the proton affinity of each site, predicting the most likely site of protonation, a result that can be compared with experimental NMR data. plos.org

Ligand Design Principles via Computational Chemistry

The structural features of 2(1H)-Pyridinethione, 4-amino-—specifically the presence of nitrogen and sulfur heteroatoms—make it an interesting candidate for ligand design, particularly for metal coordination and hydrogen bonding interactions in a biological context. nih.gov

Computational chemistry aids in ligand design by:

Predicting Binding Modes: Molecular docking simulations can predict how the molecule might bind to the active site of a target protein. The thione/thiol group is a known metal binder (as seen in the commercial use of zinc pyrithione), and the amino and pyridine nitrogen atoms are excellent hydrogen bond donors and acceptors. nih.govwikipedia.org

Calculating Binding Affinity: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for its target.

Structure-Activity Relationship (SAR) Studies: By computationally introducing modifications to the 4-amino-2-thiopyridine scaffold and calculating their effect on binding affinity, researchers can develop SAR models. This guides the synthesis of new derivatives with improved potency and selectivity. An ab initio study on 4-mercaptopyridine (B10438) as a model for a thymidylate synthase inhibitor highlights how computational methods can rationalize the binding interactions with amino acid residues in an enzyme's active site. nih.gov

Coordination Chemistry of Pyridinethione Ligands, Particularly 2 1h Pyridinethione, 4 Amino

Ligand Design and Synthesis of Pyridinethione-Metal Complexes

The design of pyridinethione ligands for metal complexation is centered around the strategic placement of donor atoms and functional groups to influence the resulting complex's geometry, stability, and reactivity. The 2(1H)-pyridinethione scaffold provides a readily available N,S donor set. The introduction of substituents on the pyridine (B92270) ring, such as the amino group in 2(1H)-Pyridinethione, 4-amino-, can modulate the electronic properties of the ligand. The electron-donating nature of the amino group can enhance the electron density on the pyridine ring and the donor atoms, potentially leading to stronger metal-ligand bonds.

The synthesis of pyridinethione-metal complexes is typically achieved through the reaction of a metal salt with the pyridinethione ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and nuclearity. For instance, mononuclear or polynuclear complexes can be obtained by carefully controlling these reaction conditions.

A general synthetic route for the preparation of a pyridinethione-metal complex can be represented as follows:

n L + MClx → [MLn]Cl(x-n) + n HCl

Where L represents the pyridinethione ligand and M is the metal ion. The reaction often proceeds at room temperature or with gentle heating. In some cases, a base is added to facilitate the deprotonation of the thione group, leading to the formation of a pyridinethiolate ligand that can coordinate to the metal center.

For example, the synthesis of palladium(II) complexes with 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione has been reported by reacting the ligand with K2[PdCl4] in a methanol-water mixture. nih.gov A similar approach can be envisioned for the synthesis of metal complexes of 2(1H)-Pyridinethione, 4-amino-.

Coordination Modes of Pyridinethione Scaffolds

Pyridinethione ligands are known for their ability to adopt various coordination modes, which contributes to the structural diversity of their metal complexes. The specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions.

The most common coordination modes for pyridinethione ligands are monodentate and bidentate. libretexts.orgpurdue.edu In monodentate coordination, the ligand binds to the metal center through either the sulfur or the nitrogen atom. stackexchange.com Sulfur is generally a soft donor and prefers to coordinate to soft metal ions, while nitrogen is a harder donor and favors coordination to hard or borderline metal ions.

Bidentate coordination involves the simultaneous binding of both the sulfur and the exocyclic nitrogen atom to the same metal center, forming a stable chelate ring. libretexts.org This chelation enhances the stability of the resulting complex, an effect known as the chelate effect. The 4-amino group in 2(1H)-Pyridinethione, 4-amino- is not typically involved in direct coordination to the metal center, as the primary coordination sites are the thione sulfur and the ring nitrogen. However, the amino group can influence the electronic properties of the ligand and participate in hydrogen bonding interactions within the crystal lattice.

| Coordination Mode | Donor Atoms | Metal Ion Preference |

| Monodentate (S-coordination) | Sulfur | Soft metal ions (e.g., Ag(I), Hg(II)) |

| Monodentate (N-coordination) | Nitrogen | Hard/borderline metal ions (e.g., Co(II), Ni(II)) |

| Bidentate (N,S-chelation) | Nitrogen, Sulfur | Various transition metal ions (e.g., Cu(II), Zn(II)) |

In addition to monodentate and bidentate coordination, pyridinethione ligands can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. wikipedia.orgtaylorandfrancis.com This bridging can occur in several ways. For example, the sulfur atom of the pyridinethione ligand can bridge two metal ions in a μ2-fashion.

Characterization of Pyridinethione-Metal Complexes (Structural and Spectroscopic Methods)

The characterization of pyridinethione-metal complexes is crucial for determining their structure, bonding, and properties. A combination of structural and spectroscopic techniques is typically employed for this purpose.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for probing the coordination of the pyridinethione ligand to the metal ion. up.ac.za The C=S stretching vibration, typically observed in the region of 1100-1200 cm-1 in the free ligand, often shifts to a lower frequency upon coordination to a metal center through the sulfur atom. Similarly, changes in the vibrational modes of the pyridine ring can indicate coordination through the nitrogen atom. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, can provide valuable information about the structure of diamagnetic pyridinethione-metal complexes in solution. The chemical shifts of the protons and carbons on the pyridine ring are sensitive to the coordination environment and can be used to elucidate the coordination mode of the ligand.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the metal complexes. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can provide insights into the electronic structure and coordination geometry of the complex.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which can help in confirming the composition of the complex.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry |

| Infrared (IR) Spectroscopy | Identification of coordinated donor atoms (S and N) through shifts in vibrational frequencies |

| Nuclear Magnetic Resonance (NMR) | Solution structure of diamagnetic complexes, ligand coordination mode |

| UV-Visible (UV-Vis) Spectroscopy | Electronic structure, coordination geometry, charge transfer transitions |

| Mass Spectrometry | Molecular weight, composition, and fragmentation pattern |

General Applications of Pyridinethione Coordination Compounds in Catalysis

Pyridine-containing ligands and their metal complexes have been extensively explored as catalysts in a wide range of organic transformations. unimi.itunimi.it The versatility of the pyridine scaffold allows for the fine-tuning of the steric and electronic properties of the catalyst, which can influence its activity and selectivity. While specific catalytic applications of 2(1H)-Pyridinethione, 4-amino- complexes are not widely reported, the broader class of pyridinethione coordination compounds has shown promise in catalysis.

Coordination compounds are utilized as catalysts in various industrial organic synthesis processes, including oxidation, hydroformylation, hydrogenation, and hydrocyanation reactions. nih.gov Metal complexes of pyridine-containing macrocycles have been employed in stereoselective C-C and C-O bond-forming reactions. unimi.it The rigid nature of the pyridine ring can lead to the formation of well-defined active sites, which is beneficial for achieving high selectivity.

For example, zinc coordination polymers have been shown to act as heterogeneous catalysts for nitroaldol (Henry) and Knoevenagel condensation reactions. nih.gov The Lewis acidic metal centers and the basic sites on the organic ligands can work in concert to promote these reactions. Given the structural similarities, it is plausible that metal complexes of 2(1H)-Pyridinethione, 4-amino- could also exhibit catalytic activity in similar transformations. The presence of the amino group could introduce additional basic sites, potentially enhancing the catalytic performance in base-catalyzed reactions. Furthermore, titanocene (B72419) derivatives have been shown to catalyze the hydrosilation of pyridine, indicating the potential for pyridinethione complexes to be active in similar transformations. researchgate.net

Role of 2 1h Pyridinethione, 4 Amino As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural framework of 2(1H)-Pyridinethione, 4-amino- makes it an ideal starting material for synthesizing more complex, fused, and polycyclic heterocyclic systems. The presence of the thione group, which can exist in tautomeric equilibrium with its thiol form (4-amino-2-mercaptopyridine), alongside the nucleophilic amino group and the reactive sites on the pyridine (B92270) ring, provides multiple avenues for cyclization and annulation reactions.

Researchers have utilized related pyridone and dihydropyridone structures as key intermediates for the synthesis of various alkaloids and other biologically active compounds. acs.orgkingchroma.com For instance, 3,4-dihydro-2(1H)-pyridones are recognized as "privileged structures" that act as synthetic precursors for a variety of biologically significant molecules. kingchroma.commdpi.com Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, frequently employ pyridone-containing scaffolds to generate molecular diversity efficiently. nih.gov The versatility of these building blocks has been demonstrated in the synthesis of numerous complex natural products, highlighting their importance in synthetic chemistry. acs.org

Table 1: Examples of Heterocyclic Systems Derived from Pyridone/Pyridinethione Scaffolds

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3,4-Dihydro-2(1H)-pyridone | Vilsmeier–Haack reaction | 4-Aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate | mdpi.com |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Three-component reaction | Pyrano[3,2-c]quinolones | nih.gov |

| Aromatic aldehydes, malononitrile, acetyl-3H-benzo[f]chromen-3-one | Four-component reaction | 4-Aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones | nih.gov |

Intermediate in the Preparation of Functionally Substituted Pyridine Derivatives

Beyond its role in building complex fused rings, 2(1H)-Pyridinethione, 4-amino- is a crucial intermediate for introducing a variety of functional groups onto the pyridine nucleus. The amino and thione moieties can be chemically modified or replaced, allowing for the synthesis of a broad spectrum of substituted pyridine derivatives.

Synthetic strategies have been developed to produce polysubstituted pyridines that are not easily accessible through other methods. researchgate.net For example, methods involving the modification of amino acid-based sulfonamides have led to the creation of tetrasubstituted pyridines with diverse carboxamide and aryl moieties. researchgate.net Furthermore, the synthesis of pyridine-carbohydrazides, which have shown significant antimicrobial effects, demonstrates the utility of functionalized pyridine intermediates in medicinal chemistry. researchgate.netresearchgate.net The ability to create these tailored molecules underscores the importance of versatile pyridine building blocks in developing new compounds with specific properties. researchgate.netresearchgate.net The synthesis of novel 1-hydroxy-2-pyridinethione derivatives for applications in chelation therapy further illustrates the adaptability of the pyridinethione core.

Applications in Materials Chemistry

The unique electronic and structural properties of 2(1H)-Pyridinethione, 4-amino- and its derivatives make them valuable in the field of materials chemistry. The pyridine ring, combined with its functional substituents, can be tailored to create materials with specific optical and electronic characteristics.

The pyridone core, closely related to pyridinethione, is a known chromophore used in the synthesis of disperse dyes. These dyes are suitable for coloring hydrophobic fibers such as polyester, often resulting in bright and robust shades. For example, dyes synthesized from a 2-amino-thiazole derivative coupled with a pyridone component have been shown to exhaust well on polyester fabrics, producing brown and purple colors with high bathochromic shifts. These dyed fabrics exhibit very good to excellent wash fastness, indicating strong and durable coloration. The broader class of 4-aminopyridine (B3432731) derivatives has been identified for its application in the synthesis of dyes. While not directly a dye itself, the 2(1H)-Pyridinethione, 4-amino- scaffold provides a foundational structure that can be chemically modified to produce a range of colors for textile applications.

Table 2: Fastness Properties of a Pyridone-Based Disperse Dye on Polyester

| Fastness Test | Result |

|---|---|

| Wash Fastness | Very Good to Excellent |

| Light Fastness | Moderate to Good |

| Perspiration Fastness | Moderate to Good |

Data derived from studies on disperse dyes synthesized from pyridone couplers.

Photochromic materials, which undergo reversible changes in color upon exposure to light, are an area of active research. The pyridine moiety is a key component in several classes of organic photochromic compounds. While research specifically detailing 2(1H)-Pyridinethione, 4-amino- in this application is limited, the foundational pyridine structure is integral to well-studied photochromic systems like spiropyrans and diarylethenes. researchgate.net

For instance, pyridine-containing nitro-substituted spiropyrans have been studied for their photochromic transformations in various media. The introduction of a pyridine ring into these molecules can influence their spectral and kinetic properties. Similarly, isomeric diarylethenes incorporating a pyridine moiety have been synthesized and shown to exhibit multi-addressable switching behavior, responding to both light and changes in pH. These examples demonstrate that the pyridine scaffold, a core feature of 2(1H)-Pyridinethione, 4-amino-, is a viable component for designing novel photochromic materials.

In the realm of organic electronics, particularly in perovskite solar cells (PSCs), pyridine-based molecules have emerged as important additives for enhancing device performance and stability. The presence of defects in perovskite materials can hinder their efficiency, and pyridine derivatives have proven effective at passivating these defects.

Specifically, aminopyridine compounds can be used to stabilize the surface of perovskite crystals. The basicity of the amino group plays a crucial role; for instance, 2-aminopyridine (B139424) has been shown to effectively passivate defects and improve interfacial charge transport. This defect passivation leads to a significant boost in power conversion efficiency (PCE) and improved operational stability of the solar cells over extended periods. The use of pyridine-based functional molecules helps control the crystallization of perovskite films and enhance charge carrier transport, making them a promising avenue for developing more efficient and durable solar cell technologies.

Table 3: Impact of Pyridine-Based Additives on Perovskite Solar Cell Performance

| Parameter | Function of Pyridine Additive | Outcome | Reference |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | Defect passivation, improved charge transport | Boosted PCE up to 23.3% | |

| Operational Stability | Stabilization of perovskite surface | Improved stability over 1000 hours | |

| Charge Carrier Transport | Passivation of iodine-related defects | Enhanced |

Future Perspectives in the Research of 2 1h Pyridinethione, 4 Amino

Development of Novel and Sustainable Synthetic Methodologies

The advancement of research into 2(1H)-Pyridinethione, 4-amino- is intrinsically linked to the development of efficient and environmentally benign synthetic protocols. Future efforts in this area are expected to focus on moving beyond traditional multi-step, high-energy syntheses towards more sustainable alternatives. Key research directions will likely include:

One-Pot, Multi-Component Reactions: Drawing inspiration from the synthesis of other heterocyclic systems, researchers will likely explore one-pot reactions that combine simple, readily available starting materials to construct the 4-amino-2-pyridinethione core in a single step. This approach significantly reduces waste, time, and resource consumption.

Green Catalysis: The use of recyclable and non-toxic catalysts will be a major focus. For instance, the application of organocatalysts, such as pyridine-2-carboxylic acid, has been shown to be effective in the synthesis of other nitrogen-containing heterocycles and could be adapted for the synthesis of 2(1H)-Pyridinethione, 4-amino-. nih.gov Biocatalysis, employing enzymes to carry out specific transformations under mild conditions, also represents a promising avenue.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are expected to be explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.

Eco-Friendly Solvent Systems: A shift away from volatile and hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents will be crucial for developing truly sustainable synthetic methods.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, time, and cost; Increased efficiency | Identification of suitable starting materials and reaction conditions |

| Green Catalysis | Recyclability, lower toxicity, high selectivity | Development of novel organocatalysts and biocatalysts |

| Microwave/Ultrasound | Faster reaction rates, higher yields, energy efficiency | Optimization of reaction parameters for specific transformations |

| Green Solvents | Reduced environmental impact, improved safety | Exploring solubility and reactivity in water, ionic liquids, etc. |

Exploration of Advanced Tautomerism Control Strategies in Different Environments

Like other pyridinethiones, 2(1H)-Pyridinethione, 4-amino- can exist in two tautomeric forms: the thione form (4-amino-1H-pyridine-2-thione) and the thiol form (4-amino-2-mercaptopyridine). The equilibrium between these tautomers is a critical aspect of its chemistry, as each form possesses distinct electronic and steric properties, influencing its reactivity and potential applications.

Future research will likely focus on strategies to selectively favor one tautomer over the other. This can be achieved by manipulating the chemical environment:

Solvent Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium. Nonpolar solvents are expected to favor the less polar thione form, while polar protic solvents may stabilize the thiol form through hydrogen bonding.

pH Control: The acidity or basicity of the medium can be used to control the protonation state of the molecule, thereby shifting the tautomeric equilibrium. In acidic conditions, protonation of the amino group or the pyridine (B92270) nitrogen could occur, while in basic conditions, deprotonation of the thione/thiol group would lead to the formation of the corresponding anion.

Host-Guest Chemistry: The encapsulation of 2(1H)-Pyridinethione, 4-amino- within the cavities of host molecules, such as cyclodextrins or calixarenes, could be used to lock the molecule in a specific tautomeric conformation.

Crystal Engineering: The study of cocrystals, where 2(1H)-Pyridinethione, 4-amino- is co-crystallized with other molecules, could reveal how intermolecular interactions, such as hydrogen bonding, can stabilize a particular tautomeric form in the solid state. acs.orgnih.gov

Understanding and controlling the tautomerism of 2(1H)-Pyridinethione, 4-amino- is fundamental to harnessing its full potential in various applications.

Expansion of Applications in Catalysis and Advanced Materials Science

The unique combination of functional groups in 2(1H)-Pyridinethione, 4-amino- makes it an attractive candidate for a range of applications in catalysis and materials science.

Catalysis: The thione/thiol group can act as a ligand to coordinate with metal centers, forming novel catalysts. These metal complexes could find applications in various organic transformations, such as cross-coupling reactions or asymmetric catalysis. The amino group can also be involved in coordination or can be functionalized to tune the electronic properties of the catalyst.

Advanced Materials:

Polymers: The amino group provides a handle for incorporating the 2(1H)-pyridinethione unit into polymer backbones or as a pendant group. This could lead to the development of functional polymers with interesting properties, such as metal-chelating capabilities, redox activity, or specific optical and electronic properties.

Organic Electronics: The conjugated π-system of the pyridine ring, combined with the electron-donating amino group and the sulfur atom, suggests potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Sensors: The ability of the thione/thiol group to interact with specific metal ions could be exploited in the design of chemosensors for the detection of heavy metals or other environmentally important analytes.

The exploration of this compound in medicinal chemistry, for example as an inhibitor for enzymes like fatty acid binding protein 4 (FABP4), also presents a promising research avenue, although this falls outside the direct scope of catalysis and materials science. nih.govresearchgate.netmdpi.com

Interdisciplinary Research Opportunities in Pyridinethione Chemistry

The full potential of 2(1H)-Pyridinethione, 4-amino- can only be realized through a collaborative, interdisciplinary approach. Future research will benefit from the synergy between different scientific fields:

Computational Chemistry and Synthetic Chemistry: Computational studies, such as density functional theory (DFT) calculations, can be employed to predict the properties of 2(1H)-Pyridinethione, 4-amino- and its derivatives, including their tautomeric equilibria, electronic structures, and reactivity. This can guide synthetic chemists in designing and synthesizing new molecules with desired properties.